molecular formula C13H21ClN2O2 B2490771 1-(4-aMino-3-ethoxyphenyl)piperidin-4-ol (hydrochloride) CAS No. 2070014-79-6

1-(4-aMino-3-ethoxyphenyl)piperidin-4-ol (hydrochloride)

Cat. No.: B2490771
CAS No.: 2070014-79-6
M. Wt: 272.77
InChI Key: BSFGDCMPZBFZIZ-UHFFFAOYSA-N
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Scientific Research Applications

1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol (hydrochloride) has several scientific research applications:

Preparation Methods

The synthesis of 1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol (hydrochloride) typically involves the following steps:

Chemical Reactions Analysis

1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol (hydrochloride) undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol (hydrochloride) involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol (hydrochloride) can be compared with similar compounds such as:

    1-(4-Amino-3-methoxyphenyl)piperidin-4-ol (hydrochloride): This compound has a methoxy group instead of an ethoxy group, leading to differences in its chemical and biological properties.

    1-(4-Amino-3-propoxyphenyl)piperidin-4-ol (hydrochloride):

These comparisons highlight the uniqueness of 1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol (hydrochloride) and its distinct properties that make it valuable for specific research purposes.

Properties

IUPAC Name

1-(4-amino-3-ethoxyphenyl)piperidin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.ClH/c1-2-17-13-9-10(3-4-12(13)14)15-7-5-11(16)6-8-15;/h3-4,9,11,16H,2,5-8,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFGDCMPZBFZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N2CCC(CC2)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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